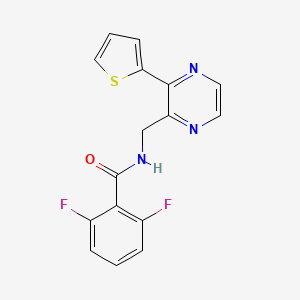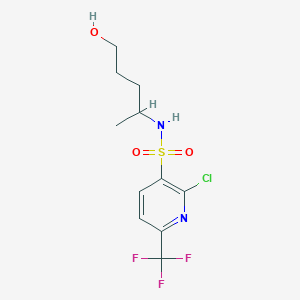
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. It has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its activity. This results in the inhibition of carbonic anhydrase activity and the downstream physiological processes that it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase activity can result in the inhibition of bone resorption and tumor growth. Inhibition of matrix metalloproteinase activity can result in the inhibition of extracellular matrix degradation and tumor invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific physiological processes. However, one limitation is its potential toxicity to cells and organisms. Careful dosing and experimental design are necessary to avoid potential toxicity.
Orientations Futures
There are several future directions for the use of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in scientific research. One direction is the development of more specific inhibitors of certain enzymes. Another direction is the investigation of the potential use of this compound in the treatment of certain diseases such as osteoporosis and cancer. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide with 5-hydroxypentan-2-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is commonly used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a useful tool for studying the role of these enzymes in various physiological processes such as bone resorption and tumor growth.
Propriétés
IUPAC Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-7(3-2-6-18)17-21(19,20)8-4-5-9(11(13,14)15)16-10(8)12/h4-5,7,17-18H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFNLTZCWMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NS(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)
![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)
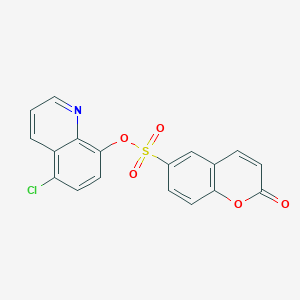
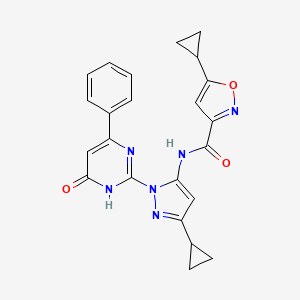
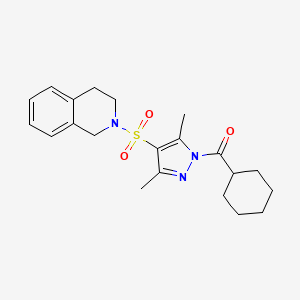
![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)

